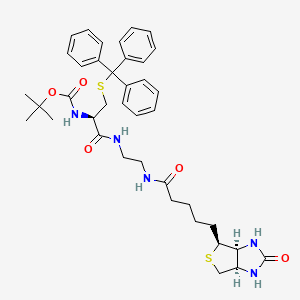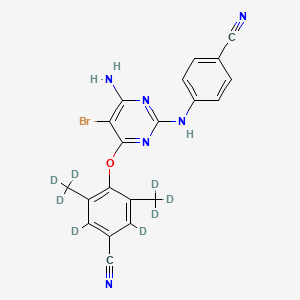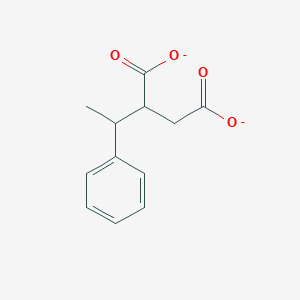
N-乙酰两性霉素B
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Acetyl Amphotericin B (NAmB) is a synthetic derivative of the naturally occurring antifungal agent amphotericin B. It has been developed as an alternative to amphotericin B, which has a number of drawbacks, including its high cost, poor solubility, and the potential for adverse side effects. NAmB has been found to be more effective than the parent compound in treating a range of fungal infections, and has been used in a number of scientific research applications. In
科学研究应用
抗真菌剂
两性霉素B被认为是过去60年最重要的抗真菌药物之一 {svg_1}. 它仍然用于治疗侵袭性真菌感染,因为它具有广谱活性、低耐药率以及优异的临床和药理作用 {svg_2}.
治疗侵袭性真菌感染
两性霉素B的不同制剂可用于治疗侵袭性真菌感染 {svg_3}. 这些制剂具有不同的特性,这些特性可能会影响治疗结果 {svg_4}.
药理特性
两性霉素B具有独特的药理特性。 它具有广谱活性、低耐药率以及优异的临床和药理作用 {svg_5}. 研究重点突出了其化学特性、药代动力学结构、药物-靶标相互作用、稳定性等 {svg_6}.
耐药发展
对两性霉素B的耐药发展仍然相对罕见 {svg_7}. 这使其成为对抗真菌感染的宝贵工具 {svg_8}.
作用机制
两性霉素B的作用机制最近得到了修正 {svg_9}. 了解作用机制有助于开发新的抗真菌药物 {svg_10}.
毒性
尽管两性霉素B有效,但它会带来明显的宿主毒性,限制了其使用 {svg_11}. 目前正在进行研究以开发新的制剂,以尽量减少这种影响 {svg_12}.
作用机制
安全和危害
Amphotericin B is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to wear personal protective equipment/face protection, ensure adequate ventilation, avoid contact with skin, eyes or clothing, avoid ingestion and inhalation, and avoid dust formation .
未来方向
Liposomal amphotericin B will remain an essential therapeutic agent in the armamentarium needed to manage future challenges, given its broad antifungal spectrum, low level of acquired resistance, and limited potential for drug–drug interactions . Further study is warranted to help clarify the usefulness of each of the lipid formulations as first-line therapy for documented or suspected invasive fungal infections .
生化分析
Biochemical Properties
N-Acetyl Amphotericin B interacts with ergosterol, a component of fungal cell membranes . This interaction leads to the formation of pores in the cell membrane, causing rapid leakage of monovalent ions (K+, Na+, H+, and Cl−) and subsequent fungal cell death . It has also been demonstrated that N-Acetyl Amphotericin B induces oxidative damage in the cells .
Cellular Effects
N-Acetyl Amphotericin B has a profound effect on various types of cells and cellular processes. It influences cell function by affecting the permeability of cell membranes . This can impact cell signaling pathways, gene expression, and cellular metabolism. In particular, N-Acetyl Amphotericin B has been shown to interfere with the formation of functional cell walls in budding cells .
Molecular Mechanism
The mechanism of action of N-Acetyl Amphotericin B is primarily through pore formation at the cell membrane after binding to ergosterol . This leads to rapid leakage of monovalent ions and subsequent fungal cell death . Additionally, it has been suggested that N-Acetyl Amphotericin B may also exert its effects by inducing oxidative damage in the cells .
Temporal Effects in Laboratory Settings
The effects of N-Acetyl Amphotericin B change over time in laboratory settings. For instance, it has been observed that the antibiotic binds to cells in the form of small aggregates characterized by a relatively short fluorescence lifetime . These aggregates bind preferentially to the cell walls of mature cells but also to the plasma membranes of daughter cells at the budding stage .
Dosage Effects in Animal Models
The effects of N-Acetyl Amphotericin B vary with different dosages in animal models. For example, a study found that cells expressing ABCA1 were more resistant to N-Acetyl Amphotericin B treatment, while cells lacking ABCA1 expression or expressing non-active ABCA1MM mutant displayed increased sensitivity .
Metabolic Pathways
N-Acetyl Amphotericin B is involved in several metabolic pathways. Comparative metabolomics analysis has identified key metabolites that are involved in carbon metabolism, fatty acids metabolism, amino acids metabolism, purine metabolism, folate biosynthesis, and one carbon pool by folate .
Transport and Distribution
N-Acetyl Amphotericin B is transported and distributed within cells and tissues. It binds preferentially to the cell walls of mature cells but also to the plasma membranes of daughter cells at the budding stage . The formation of N-Acetyl Amphotericin B-rich extramembranous structures and binding of the drug molecules into the cell membranes and penetration into the cells have been observed .
Subcellular Localization
It has been observed that N-Acetyl Amphotericin B binds preferentially to the cell walls of mature cells but also to the plasma membranes of daughter cells at the budding stage . This suggests that N-Acetyl Amphotericin B may localize to these areas within the cell.
属性
IUPAC Name |
(1R,3S,5R,6R,9R,11R,15S,16R,17R,18S,33R,35S,36R,37S)-33-(4-acetamido-3,5-dihydroxy-6-methyloxan-2-yl)oxy-1,3,5,6,9,11,17,37-octahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C49H75NO18/c1-28-18-16-14-12-10-8-6-7-9-11-13-15-17-19-36(67-48-46(61)43(50-32(5)51)45(60)31(4)66-48)25-40-42(47(62)63)39(57)27-49(64,68-40)26-35(54)23-38(56)37(55)21-20-33(52)22-34(53)24-41(58)65-30(3)29(2)44(28)59/h6-19,28-31,33-40,42-46,48,52-57,59-61,64H,20-27H2,1-5H3,(H,50,51)(H,62,63)/t28-,29-,30-,31?,33+,34+,35-,36-,37+,38+,39-,40-,42+,43?,44+,45?,46?,48?,49+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIGUUNRLVBJXKB-UNCNTABKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C=CC=CC=CC=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(CC(C(CCC(CC(CC(=O)OC(C(C1O)C)C)O)O)O)O)O)O)O)C(=O)O)OC3C(C(C(C(O3)C)O)NC(=O)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C=CC=CC=CC=CC=CC=CC=C[C@@H](C[C@H]2[C@@H]([C@H](C[C@](O2)(C[C@H](C[C@H]([C@@H](CC[C@H](C[C@H](CC(=O)O[C@H]([C@@H]([C@@H]1O)C)C)O)O)O)O)O)O)O)C(=O)O)OC3C(C(C(C(O3)C)O)NC(=O)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H75NO18 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
966.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q1: How does N-Acetyl Amphotericin B compare to other polyene antibiotics in terms of its effect on cell membrane permeability and cell survival?
A: N-Acetyl Amphotericin B belongs to Group II polyene antibiotics, as classified by []. This group, which also includes Amphotericin B and other heptaenes, exhibits a distinct pattern of causing significant potassium ion (K+) leakage from cells at concentrations lower than those required for cell death or hemolysis. This indicates that these antibiotics can disrupt cell membrane integrity and function at lower concentrations before ultimately leading to cell death at higher concentrations []. This two-step mechanism differentiates Group II polyenes from Group I polyenes, which induce K+ leakage and cell death at similar concentrations [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![5-(2-Hydroxyphenyl)-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-D]pyrimidin-7-one](/img/structure/B1140972.png)

![S-Adenosyl-L-[methyl-3H]methionine](/img/structure/B1140978.png)